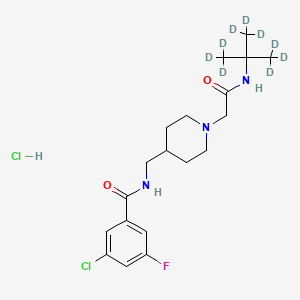
Amitrole-13C2,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amitrole-13C2,15N2 is a stable isotope-labeled compound, specifically a derivative of amitrole, where carbon and nitrogen atoms are replaced with their isotopic forms, 13C and 15N respectively. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
生化分析
Biochemical Properties
Amitrole-13C2,15N2, like its parent compound Amitrole, is known to interact with various enzymes and proteins. It is known to inhibit the enzyme lycopene cyclase, which is involved in carotenoid biosynthesis . This interaction disrupts the normal biochemical reactions within the cell, leading to various effects on cellular function .
Cellular Effects
The disruption of carotenoid biosynthesis by this compound can have significant effects on cellular processes. Carotenoids play a crucial role in protecting the photosynthetic apparatus in plants from photo-oxidative damage . Therefore, the inhibition of carotenoid biosynthesis by this compound can lead to serious alterations of thylakoids in plants .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme lycopene cyclase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal carotenoid biosynthesis pathway, leading to a decrease in the production of carotenoids .
Dosage Effects in Animal Models
While Amitrole has been tested in animal models
Metabolic Pathways
This compound, like Amitrole, is involved in the carotenoid biosynthesis pathway . It interacts with the enzyme lycopene cyclase, disrupting the normal flow of this metabolic pathway .
Subcellular Localization
Given its role in disrupting carotenoid biosynthesis, it is likely that this compound localizes to the chloroplasts in plant cells, where this biosynthesis pathway occurs .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Amitrole-13C2,15N2 involves the synthesis of amitrole with isotopically labeled starting materials. The process typically begins with the reaction of unlabeled glyphosate with starting materials containing 13C and 15N isotopes. This reaction yields a labeled glyphosate product, which is then further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the purity and consistency of the isotopic labeling. The final product is then subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: Amitrole-13C2,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may yield dehydroxylated products .
科学研究应用
Amitrole-13C2,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biochemical processes and pathways.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in environmental testing to trace the fate and transport of chemicals in the environment
作用机制
The mechanism of action of Amitrole-13C2,15N2 involves its incorporation into chemical and biological systems as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s movement and transformation within these systems. This provides valuable insights into the molecular targets and pathways involved in various processes .
相似化合物的比较
Amitrole: The unlabeled parent compound, used as a herbicide.
Glyphosate: Another herbicide with similar applications but different chemical structure.
Deuterium-labeled compounds: Compounds labeled with deuterium (2H) instead of 13C or 15N.
Uniqueness: Amitrole-13C2,15N2 is unique due to its dual isotopic labeling, which provides enhanced tracing capabilities compared to single-labeled compounds. This makes it particularly valuable in complex studies where precise tracking of multiple elements is required .
属性
IUPAC Name |
(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSJWNVTNUYHDU-MAUGHLKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][15NH][13C](=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747026 |
Source


|
| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.053 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-92-6 |
Source


|
| Record name | (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

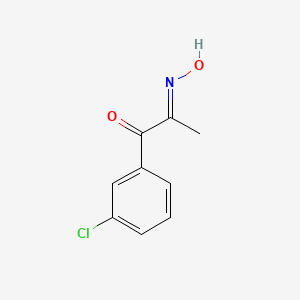
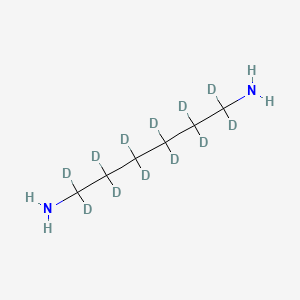
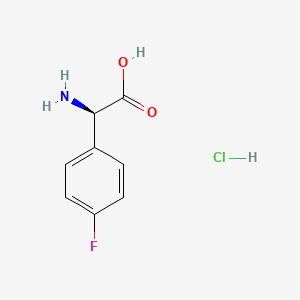
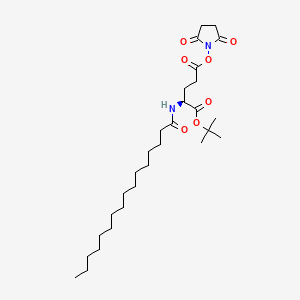
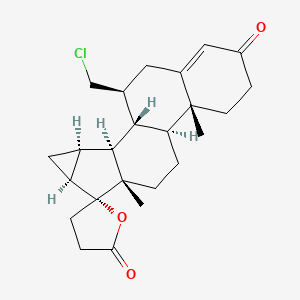
![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
